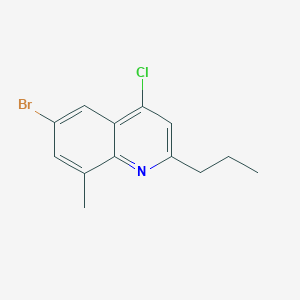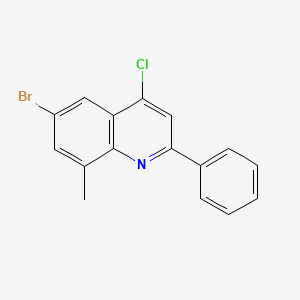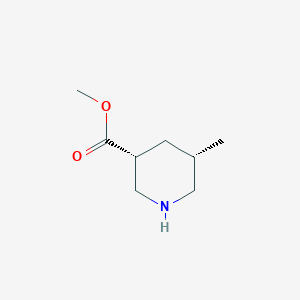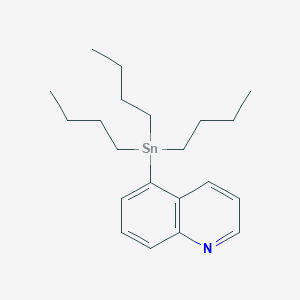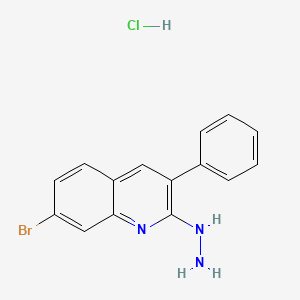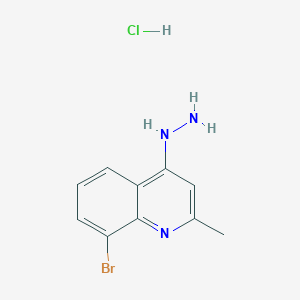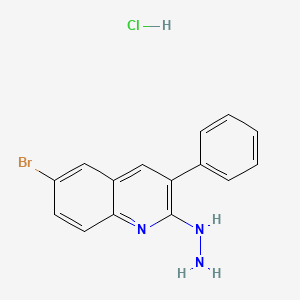![molecular formula C13H19NO2S B3185512 Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 116905-61-4](/img/structure/B3185512.png)
Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridines are three-membered nitrogen-containing cyclic molecules . They are known for their distinctive nitrogen-containing three-membered ring structures . They are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view .
Synthesis Analysis
Aziridines are important synthetic targets. Their substantial ring strain and resultant proclivity towards ring-opening reactions make them versatile precursors of diverse amine products . Transformation of ubiquitous alkenes into aziridines is an attractive synthetic strategy . Unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .Molecular Structure Analysis
Aziridines have a three-membered ring structure containing nitrogen . This structure is challenging due to its inherent reactivity . The structure of aziridines can be varied, leading to various structures such as branched vs. linear .Chemical Reactions Analysis
Aziridines are known for their proclivity towards ring-opening reactions . They can undergo a variety of chemical transformations leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .Physical And Chemical Properties Analysis
Aziridines are known for their inherent reactivity due to their ring strain . They can effectively enhance both the physical and chemical properties of polyurethane coatings .Mécanisme D'action
Orientations Futures
Aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The development of new methodologies for the preparation and transformation of aziridines is a promising area of future research .
Propriétés
Numéro CAS |
116905-61-4 |
|---|---|
Nom du produit |
Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]- |
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
2-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-5-12-10-14(12)17(15,16)13-8-6-11(2)7-9-13/h6-9,12H,3-5,10H2,1-2H3 |
Clé InChI |
PJRXLQCUDKENFZ-UHFFFAOYSA-N |
SMILES |
CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



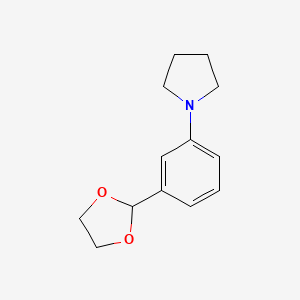
![2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B3185432.png)

![5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-](/img/structure/B3185447.png)
